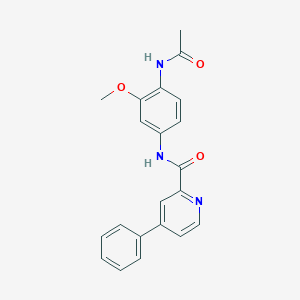
N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide, also known as AMPP, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it can be difficult to determine the optimal dosage for use in experiments, as there is limited information available on the compound's toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide. One area of interest is in the development of new cancer treatments based on this compound. Additionally, there is potential for this compound to be used in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to determine the optimal dosage and toxicity of this compound, as well as its pharmacokinetics and potential side effects.
Conclusion
This compound, or this compound, is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer and anti-inflammatory properties, as well as its neuroprotective and antioxidant effects, make it a promising candidate for the development of new treatments for a range of diseases. However, further research is needed to fully understand the compound's mechanism of action, optimal dosage, and potential side effects.
Méthodes De Synthèse
N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide is synthesized through a multi-step process that involves the reaction of 4-phenylpyridine-2-carboxylic acid with acetic anhydride and methoxyamine hydrochloride to form this compound. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties and has potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)-4-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14(25)23-18-9-8-17(13-20(18)27-2)24-21(26)19-12-16(10-11-22-19)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRYLQDRLUBULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=NC=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)
![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
![methyl (3S,4R)-1-[(3-fluoro-4-pyrazol-1-ylphenyl)carbamoyl]-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B7430320.png)
![N-[4-(carbamoylamino)phenyl]-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxamide](/img/structure/B7430331.png)
